molecular formula C5H8ClN B1445947 3-Ethynylazetidine hydrochloride CAS No. 1426424-91-0

3-Ethynylazetidine hydrochloride

Cat. No. B1445947
M. Wt: 117.58 g/mol
InChI Key: OMNLKHUIGCZRQQ-UHFFFAOYSA-N
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Description

3-Ethynylazetidine hydrochloride, also known as ethynylazetidine hydrochloride or 3-EAHCl, is an organic compound used in the synthesis of various drugs and pharmaceuticals. It is a colorless, crystalline solid with a melting point of 177-178°C and a molecular weight of 205.62 g/mol. 3-EAHCl is a derivative of azetidine, which is a cyclic organic compound containing three carbon atoms and one nitrogen atom. It has been used in the synthesis of various drugs and pharmaceuticals, such as sedative hypnotics, anti-inflammatory drugs, and anti-cancer drugs.

Scientific research applications

Synthesis Applications

  • Chiral Carbon Nucleophiles Synthesis
    3-Ethynylazetidine derivatives, such as 2-ethynylaziridines, are used in the stereoselective synthesis of 1,3-amino alcohols. These compounds bear three contiguous chiral centers and are synthesized through allenylindium reagents bearing a protected amino group (Ohno, Hamaguchi, & Tanaka, 2001).

  • Intramolecular Iodine-Mediated Cyclization
    3-Ethynylazetidine is integral in iodine-mediated intramolecular cyclization reactions to synthesize bioactive molecules, such as 3,3-dimethylazetidines, which have diastereoselective properties (Jin, Sun, Zhou, & Zhao, 2016).

  • Synthesis of Functionalized Azetidines
    The synthetic utility of related compounds like 3-bromo-3-ethylazetidines has been demonstrated in the preparation of various functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013).

Chemical Analysis and Characterization

  • Crystal Analysis
    Studies on l-histidine hydrochloride monohydrate crystals, where the structure and properties of similar hydrochloride crystals are analyzed, can be related to understanding the characteristics of 3-Ethynylazetidine hydrochloride (Kripal & Pandey, 2011).

  • Raman Spectroscopy
    Raman spectroscopy has been used to study single-crystal samples of related compounds, providing insights into vibrational spectrum behavior and structural phase transitions (Faria et al., 2004).

  • Deuterium NMR Study
    Deuterium NMR studies on compounds like L-histidine hydrochloride monohydrate provide insights into electric field gradient orientation and hydrogen bonding, which can be relevant for understanding 3-Ethynylazetidine hydrochloride properties (Zhao & Harbison, 2006).

Drug Synthesis and Delivery

  • Anticancer Drug Synthesis
    Synthesis pathways for drugs like 3-C-Ethynylcytidine, an anticancer nucleoside analogue, involve processes that could be relevant for synthesizing drugs from 3-Ethynylazetidine hydrochloride (Ludwig, Schwendener, & Schott, 2002).

  • Gastroretentive Drug Delivery System
    Research on gastroretentive drug delivery systems for drugs like ranitidine hydrochloride can inform the development of delivery systems for medicines derived from 3-Ethynylazetidine hydrochloride (Dave, Amin, & Patel, 2004).

properties

IUPAC Name

3-ethynylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N.ClH/c1-2-5-3-6-4-5;/h1,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNLKHUIGCZRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylazetidine hydrochloride

CAS RN

1426424-91-0
Record name 3-ethynylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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